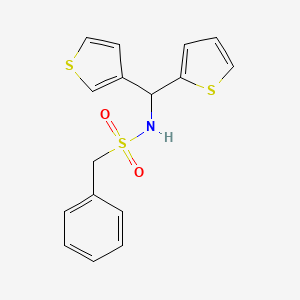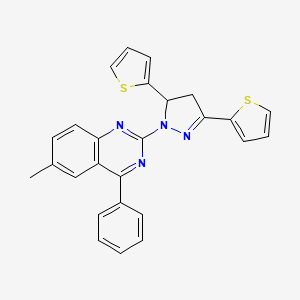![molecular formula C6H9ClF3N3 B2580922 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride CAS No. 2230798-60-2](/img/structure/B2580922.png)
3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C6H8F3N3·HCl. It is a diazirine-containing compound, which is often used in photoaffinity labeling due to its ability to form covalent bonds with nearby molecules upon exposure to UV light. This property makes it valuable in the study of molecular interactions and the identification of binding sites in biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride typically involves multiple steps:
Formation of the Diazirine Ring: The diazirine ring is synthesized by reacting a suitable precursor with trifluoromethyl diazomethane under controlled conditions. This step requires careful handling due to the reactive nature of diazomethane.
Pyrrolidine Ring Formation: The pyrrolidine ring is formed through a cyclization reaction involving the appropriate starting materials, such as amino acids or their derivatives.
Coupling of Diazirine and Pyrrolidine Rings: The diazirine and pyrrolidine rings are coupled together using a suitable coupling reagent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a base like triethylamine.
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the use of efficient mixing, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the trifluoromethyl group.
科学研究应用
3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a photoaffinity label to study molecular interactions and reaction mechanisms.
Biology: Employed in the identification of protein binding sites and the study of protein-protein interactions.
Medicine: Utilized in drug discovery and development to identify target molecules and binding sites.
Industry: Applied in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can insert into nearby C-H, N-H, or O-H bonds, forming covalent bonds with adjacent molecules. This property is exploited in photoaffinity labeling to identify and study molecular interactions.
相似化合物的比较
Similar Compounds
3-(trifluoromethyl)-3H-diazirine: A simpler diazirine compound used in similar applications.
3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine: The free base form of the hydrochloride salt.
3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine acetate: An acetate salt form with similar properties.
Uniqueness
3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride is unique due to its combination of the diazirine and pyrrolidine rings, which enhances its stability and reactivity. The hydrochloride salt form also improves its solubility in aqueous solutions, making it more versatile for biological applications.
属性
IUPAC Name |
3-[3-(trifluoromethyl)diazirin-3-yl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3.ClH/c7-6(8,9)5(11-12-5)4-1-2-10-3-4;/h4,10H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDCMHWOIVFEAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2(N=N2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate](/img/structure/B2580840.png)
![3-(2-fluorobenzyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2580842.png)

![(2E)-3-{4-[(4-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE](/img/structure/B2580845.png)
![[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2580846.png)

![1-[4-(6,8-Dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2580848.png)
![2,4-dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2580849.png)
![Ethyl 2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2580850.png)
![Methyl 5-[(N-cyanoanilino)methyl]furan-2-carboxylate](/img/structure/B2580855.png)
![4-Cyclopropyl-6-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2580856.png)

![N-(3,5-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2580860.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2580861.png)
